Desfesoterodina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La desfesoterodina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de referencia en química analítica para el estudio de antagonistas de los receptores muscarínicos.
Biología: La this compound se utiliza en estudios biológicos para comprender sus efectos en los procesos celulares y las interacciones de los receptores.
Medicina: Se utiliza principalmente en el tratamiento de la vejiga hiperactiva y la incontinencia urinaria. La investigación está en curso para explorar su potencial en el tratamiento de otras afecciones.
Industria: La this compound se utiliza en la industria farmacéutica para el desarrollo de nuevos fármacos dirigidos a los receptores muscarínicos
Mecanismo De Acción
La desfesoterodina ejerce sus efectos actuando como un antagonista competitivo en los receptores muscarínicos. Se une a estos receptores, inhibiendo la acción de la acetilcolina, un neurotransmisor responsable de la contracción de la vejiga. Esto da como resultado una disminución de la presión del detrusor y una reducción de la urgencia y la frecuencia urinarias .
Compuestos similares:
Tolterodina: La this compound es el metabolito activo de la tolterodina. Ambos compuestos se utilizan para tratar la vejiga hiperactiva, pero la this compound tiene una mayor afinidad por los receptores muscarínicos.
Fesoterodina: La fesoterodina es un profármaco que se convierte rápidamente en this compound en el cuerpo. .
Singularidad: La singularidad de la this compound radica en su alta afinidad por los receptores muscarínicos y su eficacia en el tratamiento de los síntomas de la vejiga hiperactiva. Su rápida formación a partir de la fesoterodina y su potente actividad antimuscarínica la convierten en un compuesto valioso en la investigación médica y el tratamiento .
Análisis Bioquímico
Biochemical Properties
Desfesoterodine is a competitive, specific muscarinic receptor antagonist . It has a high affinity for muscarinic receptors, which is two orders of magnitude greater than that of fesoterodine . The compound interacts with these receptors, blocking their activity and thereby inhibiting bladder contraction .
Cellular Effects
Desfesoterodine’s primary effect on cells is the inhibition of bladder contraction . This is achieved through its antagonistic action on muscarinic receptors, which play a key role in regulating bladder function . By blocking these receptors, Desfesoterodine can reduce urinary frequency and incontinence .
Molecular Mechanism
The molecular mechanism of Desfesoterodine involves its action as a competitive antagonist at muscarinic receptors . This means that it binds to these receptors, preventing them from being activated by their natural ligands. This inhibits the downstream signaling pathways that would normally lead to bladder contraction .
Temporal Effects in Laboratory Settings
It is known that the drug is rapidly and extensively hydrolyzed by non-specific esterases to form Desfesoterodine . This suggests that its effects may be relatively short-lived, with the duration of action determined by the rate of hydrolysis.
Dosage Effects in Animal Models
It is known that the drug is rapidly and extensively hydrolyzed by non-specific esterases to form Desfesoterodine . This suggests that the effects of the drug may be dose-dependent, with higher doses leading to greater levels of the active metabolite.
Metabolic Pathways
Desfesoterodine is a metabolite of fesoterodine . It is formed through the action of non-specific esterases, which hydrolyze fesoterodine to form Desfesoterodine
Transport and Distribution
It is known that the drug is rapidly and extensively hydrolyzed by non-specific esterases to form Desfesoterodine . This suggests that the drug may be rapidly distributed throughout the body following administration.
Subcellular Localization
Given its role as a muscarinic receptor antagonist, it is likely that the drug localizes to the cell membrane, where these receptors are typically found .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La desfesoterodina se sintetiza a partir de la fesoterodina mediante hidrólisis. El proceso implica la escisión del enlace éster en la fesoterodina, lo que da como resultado la formación de this compound .
Métodos de producción industrial: La producción industrial de this compound implica el uso de esterasas no específicas para hidrolizar la fesoterodina. Este proceso se lleva a cabo en condiciones controladas para garantizar la pureza y el rendimiento del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: La desfesoterodina sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar para formar varios productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir la this compound en diferentes formas reducidas.
Sustitución: La this compound puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos y agentes alquilantes.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Comparación Con Compuestos Similares
Tolterodine: Desfesoterodine is the active metabolite of tolterodine. Both compounds are used to treat overactive bladder, but desfesoterodine has a higher affinity for muscarinic receptors.
Fesoterodine: Fesoterodine is a prodrug that is rapidly converted to desfesoterodine in the body. .
Uniqueness: Desfesoterodine’s uniqueness lies in its high affinity for muscarinic receptors and its effectiveness in treating overactive bladder symptoms. Its rapid formation from fesoterodine and its potent antimuscarinic activity make it a valuable compound in medical research and treatment .
Actividad Biológica
Desfesoterodine is an active metabolite of fesoterodine and tolterodine, both of which are antimuscarinic agents used primarily for the treatment of overactive bladder (OAB). This article delves into the biological activity of desfesoterodine, highlighting its pharmacological properties, clinical efficacy, safety, and relevant case studies.
Overview of Desfesoterodine
Desfesoterodine is formed through the metabolism of fesoterodine, which is a pro-drug that is hydrolyzed to its active form by non-specific esterases. Unlike tolterodine, the metabolism of fesoterodine does not depend on cytochrome P450 enzymes, leading to more consistent plasma levels across different populations. The primary mechanism of action involves antagonism of muscarinic receptors in the bladder, particularly the M3 subtype, which mediates detrusor muscle contraction .
Pharmacological Properties
- Mechanism of Action : Desfesoterodine selectively inhibits M3 muscarinic receptors, reducing detrusor overactivity and improving bladder storage capacity.
- Metabolism : Rapid hydrolysis of fesoterodine leads to desfesoterodine formation, which is then distributed in plasma predominantly unbound (36-54%) .
- Pharmacokinetics : After oral administration, peak plasma concentrations of desfesoterodine are reached approximately 4 to 6 hours post-dose. The pharmacokinetic profile shows little inter-subject variability due to the consistent activity of non-specific esterases across individuals .
Clinical Efficacy
Desfesoterodine has been evaluated in multiple clinical trials for its efficacy in managing OAB symptoms. Key findings include:
- Reduction in Symptoms : In phase III trials, both 4 mg and 8 mg doses of fesoterodine resulted in statistically significant reductions in micturition frequency and urgency compared to placebo. For instance, patients reported a decrease in urgency episodes and nocturnal micturition frequency .
- Comparison with Tolterodine : Fesoterodine showed superior efficacy compared to tolterodine in reducing daytime frequency and urge incontinence episodes. A study involving 1135 patients demonstrated that fesoterodine significantly outperformed tolterodine in various efficacy endpoints .
Safety Profile
The safety profile of desfesoterodine is generally favorable, with most adverse effects being mild to moderate. Common side effects include:
- Dry Mouth : Reported in approximately 25-34% of patients depending on the dose.
- Constipation : Occurred in about 11% of treated individuals.
- Urinary Retention : Noted in about 3% of patients .
Table 1: Efficacy Outcomes from Clinical Trials
Study Type | Dose (mg) | Reduction in Urgency Episodes | Reduction in Micturition Frequency | Adverse Effects (%) |
---|---|---|---|---|
Phase III Trial | 4 | -1.92 | -0.93 | Dry Mouth (25) |
Phase III Trial | 8 | -3.47 | -1.91 | Dry Mouth (34) |
Comparison with Tolterodine | 4 & 8 | Significant improvement | Significant improvement | Similar profile |
Case Studies
Several case studies have illustrated the effectiveness and tolerability of desfesoterodine:
- Elderly Patients with OAB : A case study involving elderly patients demonstrated significant improvements in OAB symptoms with minimal cognitive side effects when treated with fesoterodine at a dose of 4 mg daily over 12 weeks.
- Patients with Neurological Conditions : Another study highlighted that patients with Parkinson's Disease experienced marked symptom relief without significant adverse effects when treated with fesoterodine .
Propiedades
IUPAC Name |
2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXZAXCGJSBGDW-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431319 | |
Record name | (R)-5-Hydroxymethyltolterodine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207679-81-0 | |
Record name | 5-Hydroxymethyltolterodine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207679-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desfesoterodine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207679810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desfesoterodine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15578 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (R)-5-Hydroxymethyltolterodine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-5-Hydroxymethyl Tolterodine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESFESOTERODINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU871O78GR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of researching different salt forms of Desfesoterodine?
A1: Researching different salt forms of Desfesoterodine, like the tartaric acid salt [], is crucial for optimizing its pharmaceutical properties. Different salts can exhibit varying solubility, stability, and bioavailability, directly impacting the drug's effectiveness. This research area explores how to formulate Desfesoterodine for optimal delivery and therapeutic benefit.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.